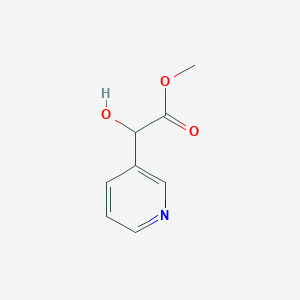

Methyl 2-hydroxy-2-(pyridin-3-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-hydroxy-2-(pyridin-3-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring attached to a hydroxyacetate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-2-(pyridin-3-yl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-2-(pyridin-3-yl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 2-hydroxy-2-(pyridin-3-yl)acetaldehyde with methanol in the presence of a base such as sodium methoxide. This reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes esterification to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for the continuous production of the compound with minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-hydroxy-2-(pyridin-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

Oxidation: 2-oxo-2-(pyridin-3-yl)acetic acid methyl ester.

Reduction: 2-hydroxy-2-(pyridin-3-yl)ethanol.

Substitution: 3-nitropyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Methyl 2-hydroxy-2-(pyridin-3-yl)acetate has been investigated for its role as an anticancer agent. Research indicates that compounds with a pyridine moiety exhibit significant biological activity against various cancer types. For instance, studies have shown that derivatives of this compound can inhibit specific kinases involved in cancer progression, such as c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GIST) and other malignancies .

Structure-Activity Relationship Studies

The compound has been used in structure-activity relationship (SAR) studies to optimize its pharmacological properties. By modifying the substituents on the pyridine ring, researchers aim to enhance the efficacy and selectivity of the compound against targeted receptors or enzymes. For example, investigations into similar pyridine derivatives have revealed distinct binding modes that influence their inhibitory effects on enzymes relevant to cancer treatment .

Synthesis of Novel Compounds

This compound serves as a building block for synthesizing more complex molecules with enhanced biological activities. Its functional groups allow for various chemical modifications, leading to the development of new pharmacophores that can be tailored for specific therapeutic targets .

Case Study 1: Inhibition of c-KIT Kinase

A study focused on the synthesis of pyridine derivatives demonstrated that certain modifications to this compound could lead to potent inhibitors of c-KIT kinase. These findings suggest a pathway for developing targeted therapies for GIST patients who often exhibit mutations in this receptor .

Case Study 2: SAR Optimization

In another investigation, researchers performed a comprehensive SAR analysis on a series of pyridine-based compounds, including this compound. The results indicated that specific substitutions at the 5-position of the pyridine ring significantly enhanced binding affinity and selectivity towards cancer-related targets .

Wirkmechanismus

The mechanism of action of methyl 2-hydroxy-2-(pyridin-3-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The hydroxy and ester groups can form hydrogen bonds with active site residues, while the pyridine ring can participate in π-π stacking interactions with aromatic amino acids.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 2-hydroxy-2-(pyridin-2-yl)acetate

- Methyl 2-hydroxy-2-(pyridin-4-yl)acetate

- Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate

Uniqueness

Methyl 2-hydroxy-2-(pyridin-3-yl)acetate is unique due to the position of the pyridine ring, which can influence its reactivity and interaction with biological targets. The 3-position of the pyridine ring allows for specific substitution patterns that can enhance its biological activity and selectivity compared to its isomers.

Biologische Aktivität

Methyl 2-hydroxy-2-(pyridin-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound features a hydroxyl group and a pyridine ring, which contribute to its reactivity and interaction with biological targets. The unique substitution pattern on the pyridine ring enhances its biological activity compared to other similar compounds.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The hydroxy and ester groups can form hydrogen bonds with active site residues, while the pyridine ring can participate in π-π stacking interactions with aromatic amino acids. This mechanism allows the compound to modulate various biological pathways effectively.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against a range of pathogens. The compound has shown promising results in inhibiting both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0048 - 0.0195 mg/mL |

| Candida albicans | 16.69 - 78.23 µM |

These results indicate that this compound exhibits potent antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been explored for its anticancer potential. Research indicates that this compound may inhibit tumor growth by targeting specific cancer cell pathways.

Case Studies

- In Vivo Tumor Regression : In one study involving orthotopic tumors in mice, treatment with derivatives related to this compound resulted in significant tumor regression and improved survival rates even after drug discontinuation .

- Cell Line Studies : The compound has demonstrated selective toxicity against various cancer cell lines, with IC50 values indicating effective growth inhibition at low concentrations.

Research Applications

This compound is not only valuable in therapeutic contexts but also serves as an important intermediate in organic synthesis. Its applications include:

- Pharmaceutical Development : As a pharmacophore in drug design targeting specific enzymes or receptors.

- Chemical Synthesis : Utilized in producing more complex organic molecules containing pyridine rings.

Eigenschaften

IUPAC Name |

methyl 2-hydroxy-2-pyridin-3-ylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)7(10)6-3-2-4-9-5-6/h2-5,7,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLUTXLJWJEMOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CN=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.